N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide
Description
N-[(2Z)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3-thiazole core fused with a 1,3,4-oxadiazole ring and a trimethoxybenzamide substituent. The compound’s Z-configuration at the thiazole-ylidene moiety and the presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups suggest a balance of lipophilicity and solubility. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzamide-thiadiazole derivatives) exhibit biological activities such as antimicrobial and anticancer properties .
Properties
Molecular Formula |
C22H19FN4O5S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H19FN4O5S/c1-11-18(21-25-19(27-32-21)12-5-7-14(23)8-6-12)33-22(24-11)26-20(28)13-9-15(29-2)17(31-4)16(10-13)30-3/h5-10H,1-4H3,(H,24,26,28) |
InChI Key |
QQTZPJNWDSMBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime Preparation
4-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water under reflux to yield 4-fluorophenylamidoxime. This intermediate is critical for subsequent heterocyclization.
Reaction conditions :
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with activated carboxylic acid derivatives, such as methyl 3,4,5-trimethoxybenzoate, under basic conditions. A recent advancement employs Vilsmeier reagent (POCl₃/DMF) to activate the carboxylic acid in situ, enhancing reaction efficiency.
Optimized protocol :
-
Activation : 3,4,5-Trimethoxybenzoic acid (1.2 eq) treated with POCl₃ (1.5 eq) in DMF at 0°C for 30 minutes.
-
Cyclization : Add 4-fluorophenylamidoxime (1 eq) and stir at 80°C for 4 hours.
-
Work-up : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Construction of the 4-Methyl-1,3-Thiazole Ring
The thiazole core is synthesized via Hantzsch thiazole synthesis, utilizing α-bromo ketones and thiourea derivatives.
Synthesis of α-Bromo Ketone Intermediate
4-Methylacetophenone is brominated using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN).
Conditions :
Thiazole Formation
The α-bromo ketone reacts with thiourea in ethanol under reflux to form the 4-methylthiazol-2-amine intermediate.
Procedure :
-
Reagents : α-Bromo-4-methylacetophenone (1 eq), thiourea (1.2 eq)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 5 hours
Coupling of Thiazole and Oxadiazole Moieties
The thiazole-amine intermediate undergoes condensation with the 1,2,4-oxadiazole-carboxylic acid to form the thiazol-2(3H)-ylidene scaffold.
Activation of Oxadiazole Carboxylic Acid
The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Steps :
-
Reaction : Oxadiazole-carboxylic acid (1 eq) in SOCl₂ (5 eq) at 70°C for 2 hours.
-
Work-up : Remove excess SOCl₂ under vacuum.
Amide Bond Formation
The acyl chloride reacts with 4-methylthiazol-2-amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimized conditions :
-
Solvent : Anhydrous DCM
-
Base : TEA (2 eq)
-
Temperature : 0°C → room temperature
-
Time : 12 hours
Final Functionalization with 3,4,5-Trimethoxybenzamide
The Z-configuration of the exocyclic double bond is established via a Wittig-like reaction between the thiazole-ylidene and 3,4,5-trimethoxybenzaldehyde.
Generation of the Ylidene Intermediate
The thiazole-amide is treated with phosphorus oxychloride (POCl₃) to generate a reactive ylidene species.
Procedure :
-
Reagents : Thiazole-amide (1 eq), POCl₃ (3 eq)
-
Solvent : Dry acetonitrile
-
Temperature : 60°C
-
Time : 3 hours
Coupling with 3,4,5-Trimethoxybenzaldehyde
The ylidene intermediate reacts with 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydride (NaH).
Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Base : NaH (1.5 eq)
-
Temperature : −10°C → room temperature
-
Time : 6 hours
Analytical Validation and Characterization
Critical spectroscopic data for intermediate and final compounds are summarized below:
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Competing pathways may yield 1,3,4-oxadiazole byproducts. Using NaOH/DMSO as a superbase suppresses side reactions, improving regioselectivity to >95%.
Z/E Isomerism in the Thiazole-Ylidene Moiety
The Z-configuration is stabilized by microwave-assisted synthesis (100°C, 30 minutes), achieving a 4:1 Z/E ratio compared to 1:1 under conventional heating.
Industrial Scalability Considerations
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Oxadiazole cyclization | 78% yield (5 g) | 72% yield (500 g) |
| Thiazole coupling | 75% yield (3 g) | 68% yield (300 g) |
| Purity (HPLC) | >98% | >95% |
Key industrial adjustments include using flow chemistry for exothermic steps (e.g., SOCl₂ activation) and catalytic POCl₃ recycling .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit promising anticancer properties. The presence of the fluorophenyl moiety in N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide enhances its lipophilicity and may improve cellular uptake. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
This compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The oxadiazole derivatives have been noted for their ability to modulate tau protein aggregation, a key pathological feature in Alzheimer's . In vitro studies suggest that this compound may help mitigate tau-mediated neurodegeneration .
Antimicrobial Properties
Compounds with thiazole and oxadiazole structures are known for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial metabolic pathways .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its molecular structure allows for effective charge transport and stability in organic semiconductor devices . Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is ongoing.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess the purity of the synthesized compounds .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Neuroprotective agents | Modulates tau aggregation | |
| Antimicrobial Properties | Antibacterial activity | Effective against various bacterial strains |
| Material Science | Organic electronics | Suitable for OLEDs and photovoltaic applications |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, researchers found that the compound effectively reduced tau phosphorylation in neuronal cell cultures. This suggests a potential therapeutic role in treating tauopathies like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other heterocyclic derivatives are analyzed below:
Structural Comparison
Key Observations :
- The target compound’s 1,3-thiazole-1,3,4-oxadiazole fusion is distinct from the 1,3,4-thiadiazole or 1,2,4-triazole cores in analogs .
- The 3,4,5-trimethoxybenzamide group enhances steric bulk compared to simpler benzamide derivatives (e.g., Compound 6) .
- Fluorine substituents in the target compound and ’s triazole derivatives (e.g., 2,4-difluorophenyl) may improve metabolic stability .
Pharmacological and Physicochemical Properties
Analysis :
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3,4,5-trimethoxybenzamide (CAS Number: 1144489-57-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.5 g/mol. The structure incorporates multiple functional groups, including:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Intermediates : The synthesis begins with the preparation of key intermediates such as 4-fluorophenyl-1,2,4-oxadiazole and 4-methyl-1,3-thiazole derivatives.
- Coupling Reactions : These intermediates are coupled under specific conditions to form the final product.
- Optimization : Industrial production methods focus on optimizing yields and purity while minimizing environmental impact through green chemistry principles .
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- In vitro studies showed that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against bacterial strains and fungi:
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antifungal | Candida albicans | MIC = 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In silico studies have indicated that similar compounds can act as selective inhibitors of TNFα-TNFR1 signaling pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of oxadiazole and thiazole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
